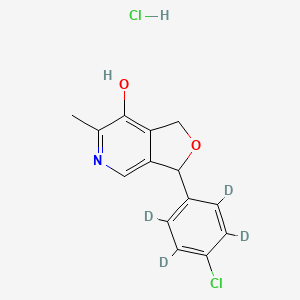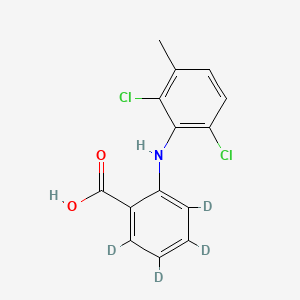
5-Hydroxy-6-methoxy Duloxetine
Vue d'ensemble
Description
5-Hydroxy-6-methoxy Duloxetine: This compound is formed through the biotransformation of Duloxetine by cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6 . It plays a significant role in the pharmacological activity of Duloxetine by contributing to its therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6-methoxy Duloxetine involves several steps. Initially, Duloxetine undergoes hydroxylation at the 5 and 6 positions of the naphthalene ring to form intermediates such as 5-Hydroxy Duloxetine and 6-Hydroxy Duloxetine. These intermediates are further methylated to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts or chemical catalysts to facilitate the hydroxylation and methylation reactions. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-6-methoxy Duloxetine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Chemistry: 5-Hydroxy-6-methoxy Duloxetine is used as a reference standard in analytical chemistry for the quantification and identification of Duloxetine metabolites in biological samples .
Biology: In biological research, this compound is studied for its role in the metabolism and pharmacokinetics of Duloxetine. It helps in understanding the metabolic pathways and the effects of genetic polymorphisms on drug metabolism .
Medicine: The compound is investigated for its potential therapeutic effects and its role in the overall efficacy of Duloxetine in treating conditions such as depression, anxiety, and neuropathic pain .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of Duloxetine formulations .
Mécanisme D'action
5-Hydroxy-6-methoxy Duloxetine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, similar to its parent compound Duloxetine. It binds to the serotonin transporter (SERT) and norepinephrine transporter (NET), preventing the reabsorption of these neurotransmitters into the presynaptic neuron. This leads to increased levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety .
Comparaison Avec Des Composés Similaires
- 5-Hydroxy Duloxetine
- 6-Hydroxy Duloxetine
- Catechol Duloxetine
- 5-Hydroxy-6-methoxy Duloxetine Sulfate
Comparison: this compound is unique due to its specific hydroxylation and methylation pattern, which influences its pharmacokinetic properties and metabolic stability. Compared to its parent compound Duloxetine, it has a different binding affinity for neurotransmitter transporters and may exhibit distinct pharmacological effects .
Propriétés
IUPAC Name |
2-methoxy-5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-20-11-10-16(18-7-4-12-24-18)23-15-6-3-5-14-13(15)8-9-17(22-2)19(14)21/h3-9,12,16,20-21H,10-11H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWRJCBZOCBFBD-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225135 | |
| Record name | 5-Hydroxy-6-methoxy duloxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741693-79-8 | |
| Record name | 5-Hydroxy-6-methoxy duloxetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741693798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-6-methoxy duloxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXY-6-METHOXY DULOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B18NZM26WW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the major metabolic pathways of Duloxetine in humans?
A1: Duloxetine undergoes extensive metabolism in humans, primarily in the liver. The major biotransformation pathways involve oxidation of the naphthyl ring, predominantly at the 4-, 5-, or 6-positions. These oxidative metabolites can be further metabolized by methylation and/or conjugation, mainly with glucuronic acid or sulfate. []
Q2: What analytical techniques are used to identify and quantify Duloxetine and its metabolites in biological samples?
A3: Several analytical techniques have been employed to study Duloxetine and its metabolites. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method used for separating and quantifying Duloxetine and its metabolites in various biological matrices like plasma, urine, feces, and bile. [, ] Researchers have also developed a microemulsion liquid chromatography method with fluorescence detection (MELC-FL) for quantifying Duloxetine and two of its major metabolites (5-hydroxy-6-methoxy Duloxetine and 4-hydroxy Duloxetine glucuronide) in plasma. [] Additionally, studies utilizing radiolabeled [14C]Duloxetine help track the drug's disposition and identify metabolites based on radioactivity levels in different biological samples. []
Q3: Are there any studies on the pharmacological activity of this compound?
A4: The provided research articles primarily focus on identifying and characterizing the metabolites of Duloxetine using methods like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] While they successfully identify this compound as a metabolite in rats, these studies do not delve into its specific pharmacological activity or potential effects. Further research is needed to elucidate the distinct biological activity of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)



![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)





